1H-Indazole-6-carboxylic acid, 7-fluoro-
Description
7-Fluoro-1H-indazole-6-carboxylic acid is a fluorinated derivative of 1H-indazole-6-carboxylic acid (CAS 704-91-6), a heterocyclic compound with a carboxylic acid group at position 6 and a fluorine atom at position 6. Its molecular formula is C₈H₅FN₂O₂ (MW: 180.14 g/mol). Indazole derivatives are pharmacologically significant, serving as structural motifs in drugs like niraparib (anticancer) and pazopanib (renal cell carcinoma) .
Properties
IUPAC Name |
7-fluoro-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMLFKYQUKUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296741 | |
| Record name | 7-Fluoro-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101495-02-7 | |
| Record name | 7-Fluoro-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101495-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indazole-6-carboxylic acid, 7-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzonitrile.
Cyclization: The 2-fluorobenzonitrile undergoes cyclization with hydrazine hydrate to form 7-fluoroindazole.
Carboxylation: The 7-fluoroindazole is then carboxylated using carbon dioxide under high pressure to yield 1H-Indazole-6-carboxylic acid, 7-fluoro-.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1H-Indazole-6-carboxylic acid, 7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters, respectively.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazole-6-carboxylic acid, 7-fluoro- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: The compound may be explored for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carboxylic acid, 7-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
1H-Indazole-6-Carboxylic Acid (Non-Fluorinated)
- Molecular Formula : C₈H₆N₂O₂ (MW: 162.15 g/mol)
- Melting Point : 297–300°C
- Coordination Chemistry : Forms 1D (Zn(II)) and 3D (Cd(II)) coordination polymers. Ligand-centered π→π* transitions drive photoluminescence (PL) in these complexes .
- Pharmacological Relevance : Used in drug scaffolds due to indazole’s bioactivity .
7-Fluoro-1H-Indazole-6-Carboxylic Acid
- Substituent Effect: The electron-withdrawing fluorine at position 7 increases acidity of the carboxylic group (pKa reduction) and alters electron density in the indazole ring.
3-Fluoro-1H-Indazole-6-Carboxylic Acid
- Positional Isomer: Fluorine at position 3 may reduce steric hindrance near the carboxylic group, enhancing metal coordination.
4-Fluoro-6-Methoxycarbonyl-1H-Indazole-3-Carbaldehyde (CAS 885521-50-6)
- Structure : Fluorine at position 4, methoxycarbonyl at 6, and aldehyde at 3.
- Properties : Reduced basicity (pKa ~9.69) compared to carboxylic acid derivatives. The aldehyde group enables Schiff base formation, useful in synthesizing imine-linked MOFs .
Photoluminescent Properties in Coordination Polymers
Pharmacological Activity
- Non-Fluorinated Indazole Derivatives: FDA-approved drugs like pazopanib highlight indazole’s role in kinase inhibition .
- Fluorinated Analogs : Fluorine improves metabolic stability and bioavailability in drug candidates. For example, 3-iodo-1H-indazole-6-carboxylic acid is used in anticancer research .
- 7-Fluoro Derivative: Potential applications in targeted therapies, though direct evidence is lacking. Fluorine’s impact on binding affinity to biological targets (e.g., kinases) warrants further study.
Biological Activity
1H-Indazole-6-carboxylic acid, 7-fluoro- is a compound of growing interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
- Molecular Formula : C9H6F N3O2
- CAS Number : 101495
- IUPAC Name : 1H-indazole-6-carboxylic acid, 7-fluoro-
The presence of the fluorine atom at the 7-position significantly influences the compound's biological activity by enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of indazole exhibited promising inhibitory effects against various cancer cell lines. Specifically, compounds similar to 1H-Indazole-6-carboxylic acid, 7-fluoro- showed IC50 values in the low micromolar range against K562 leukemia cells, indicating significant antiproliferative activity .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1H-Indazole-6-carboxylic acid, 7-fluoro- | K562 | ~5.15 | Induces apoptosis via Bcl-2/Bax pathway |
| Compound X | Hep-G2 | ~3.32 | Cell cycle arrest in G0/G1 phase |
| Compound Y | A549 | ~12.17 | Inhibition of tubulin polymerization |
The mechanism by which 1H-Indazole-6-carboxylic acid, 7-fluoro- exerts its anticancer effects involves modulation of apoptosis pathways. It has been shown to inhibit Bcl-2 family proteins while promoting pro-apoptotic factors like Bax. Additionally, it affects cell cycle distribution by increasing the G0/G1 population and decreasing S phase cells in treated cancer lines .
Anti-inflammatory Activity
Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that indazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The fluorine substitution enhances these properties by improving binding affinity to target proteins .
Table 2: Anti-inflammatory Effects of Indazole Derivatives
| Compound | Target | Effect |
|---|---|---|
| 1H-Indazole-6-carboxylic acid, 7-fluoro- | COX-2 enzyme | Inhibition of enzyme activity |
| Compound A | TNF-alpha | Reduction in cytokine levels |
Antimicrobial Activity
The antimicrobial properties of 1H-Indazole-6-carboxylic acid, 7-fluoro- have also been explored. Studies show that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis .
Case Studies
- Study on K562 Cells : A detailed investigation into the effects of 1H-Indazole-6-carboxylic acid, 7-fluoro-, revealed that treatment with this compound led to increased apoptosis rates in a dose-dependent manner. Flow cytometry analysis demonstrated significant changes in cell cycle distribution after treatment .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as a therapeutic agent in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
